(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic framework with a hydrazone and thiazolone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE can be achieved through the Einhorn variation of the Schotten–Baumann method. This involves the condensation of (+)-camphor hydrazide with valproic acid chloride . The reaction typically yields the desired compound in high purity and yield, verified through various spectroscopic techniques such as Raman, FTIR, 1H-NMR, and 13C-NMR .
Chemical Reactions Analysis
2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate neurotransmitter levels and inhibit seizure activity through its interaction with gamma-aminobutyric acid (GABA) receptors . This modulation enhances the inhibitory effects of GABA, reducing neuronal excitability and preventing seizures.
Comparison with Similar Compounds
2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds such as:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in various chemical syntheses.
2-Bornanone: Another bicyclic compound with applications in organic synthesis.
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2-[2-(1,7,7-TRIMETHYLBICYCLO[22
Properties
Molecular Formula |
C13H19N3OS |
---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
(2E)-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H19N3OS/c1-12(2)8-4-5-13(12,3)9(6-8)15-16-11-14-10(17)7-18-11/h8H,4-7H2,1-3H3,(H,14,16,17)/b15-9+ |
InChI Key |
SIEAACZXISTASO-OQLLNIDSSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/N=C/3\NC(=O)CS3)/C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=NN=C3NC(=O)CS3)C2)C)C |
Origin of Product |
United States |
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